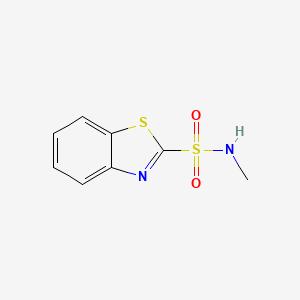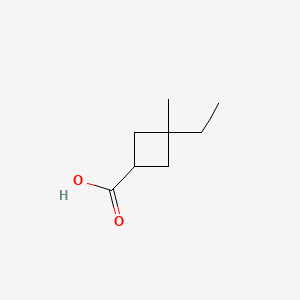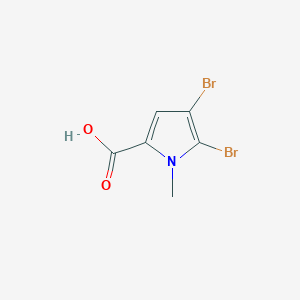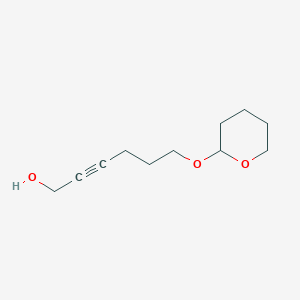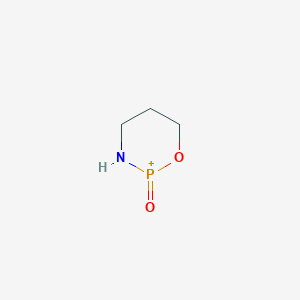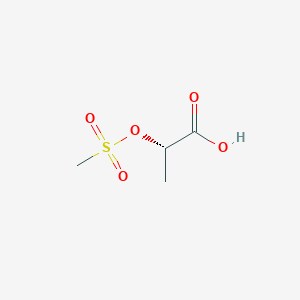
(S)-2-((Methylsulfonyl)oxy)propanoic acid
Overview
Description
Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with a molecular formula of C3H6O2 . It’s used in the production of esters and salts known as propionates .
Synthesis Analysis
The synthesis of propanoic acid can be achieved through various methods. One common method is the oxidation of propionaldehyde . Another method involves the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst .Molecular Structure Analysis
Propanoic acid consists of a three-carbon chain with a carboxyl group (-COOH) at one end . The structure of the compound you mentioned would be similar, with a methylsulfonyl group (-SO2CH3) replacing one of the hydrogen atoms on the second carbon atom.Chemical Reactions Analysis
Propanoic acid can undergo a variety of chemical reactions typical of carboxylic acids. These include esterification, where the acid reacts with an alcohol to form an ester and water . The compound you mentioned could potentially undergo similar reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-2-((Methylsulfonyl)oxy)propanoic acid” would depend on its exact structure. Propanoic acid is a colorless liquid with a pungent odor . It’s miscible with water and most organic solvents .Scientific Research Applications
Analytical Method Development : A study by Davadra et al. (2011) focused on developing a reverse phase high-performance liquid chromatography method for separating stereo isomers of a compound similar to (S)-2-((Methylsulfonyl)oxy)propanoic acid. This method has applications in pharmaceutical analysis and quality control.
Chemical Synthesis : Research by Nirmalan, Antony, and Ramalakshmi (2016) explored the synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives. These compounds showed effectiveness against various microbial pathogens and have potential applications in antimicrobial studies.
Herbicide Development : A study by Carter and Keeley (1987) investigated the use of CGA 82725, a compound structurally similar to this compound, as a herbicide for controlling johnsongrass in cotton fields. This highlights its potential use in agricultural weed control.
Catalysis in Chemical Reactions : Rabee et al. (2017) Rabee et al. (2017) studied the application of sulfated zirconia in catalyzing esterification reactions, with propanoic acid (related to this compound) as one of the reactants. This research is significant in the field of green chemistry and catalysis.
Pharmacological Research : The work of Zmijewski et al. (2006) illustrates the application of biocatalysis in drug metabolism studies. Although this study does not directly involve this compound, it shows how similar compounds can be used in pharmacological research.
Mechanism of Action
Target of Action
It’s known that sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . In most cases, these transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .
Mode of Action
The compound’s mode of action involves the transformation of bio-based lactic acid (LA) to propionic acid (PA), which is a valuable chemical widely used in the food and feed industry . This transformation is difficult due to the high activation energy of the hydroxyl group at the α position of the carboxyl group . A metal-free catalytic system has been reported for the highly selective transformation of bio-based LA to PA .
Biochemical Pathways
It’s known that sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . These transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .
Pharmacokinetics
Drug absorption is determined by the drug’s physicochemical properties, formulation, and route of administration .
Result of Action
The result of the action of (S)-2-((Methylsulfonyl)oxy)propanoic acid is the transformation of bio-based lactic acid (LA) to propionic acid (PA), which is a valuable chemical widely used in the food and feed industry . Under the optimal reaction conditions, a >99% yield of PA can be obtained from LA .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For example, in the case of sulfonylation reactions using potassium/sodium metabisulfite, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions . Additionally, transition metal catalysis is applied in the reactions for the synthesis of sulfonyl-containing compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-methylsulfonyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBKSRGQHUJKP-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456516 | |
| Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66423-08-3 | |
| Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3055635.png)
